5-Allyloxyquinoline

説明

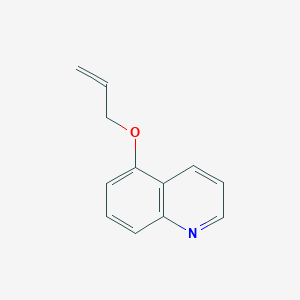

5-Allyloxyquinoline is a quinoline derivative synthesized via the allylation of 5-hydroxyquinoline. The reaction involves treating 5-hydroxyquinoline with allyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. This method achieves a high yield of 92% . The compound serves as a key intermediate in synthesizing more complex molecules, such as APQ (a modulator of SETDB1 activity), through subsequent chlorination and nucleophilic aromatic substitution (SNAr) reactions . Its structure features a quinoline core with an allyloxy substituent at the 5-position, which influences its electronic properties and reactivity.

特性

分子式 |

C12H11NO |

|---|---|

分子量 |

185.22 g/mol |

IUPAC名 |

5-prop-2-enoxyquinoline |

InChI |

InChI=1S/C12H11NO/c1-2-9-14-12-7-3-6-11-10(12)5-4-8-13-11/h2-8H,1,9H2 |

InChIキー |

IHIYCHHEHMVXGD-UHFFFAOYSA-N |

正規SMILES |

C=CCOC1=CC=CC2=C1C=CC=N2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following quinoline derivatives are structurally or functionally analogous to 5-Allyloxyquinoline. Key differences in synthesis, properties, and applications are highlighted:

Key Research Findings

- Reactivity: The allyloxy group in this compound facilitates electrophilic substitution reactions, making it a versatile intermediate. In contrast, 5-Bromoisoquinoline undergoes metalation to introduce amino groups, a reaction less feasible with chloro or amino derivatives . 5-Aminoisoquinoline exhibits nucleophilic behavior due to its amino group, enabling coupling reactions for drug candidates .

- Biological Activity: this compound-derived APQ modulates heterochromatin condensation by targeting SETDB1, a histone methyltransferase . 5-Aminoisoquinoline derivatives are explored for antitumor and antimicrobial properties, leveraging the amino group’s hydrogen-bonding capacity .

- Physical Properties: 5-Aminoisoquinoline has a melting point of 125–128°C, higher than this compound (liquid at room temperature), reflecting differences in intermolecular forces . The dioxolane ring in 5-(1,3-Dioxolan-2-yl)isoquinoline enhances solubility in polar solvents compared to halogenated analogs .

Challenges in Analysis and Characterization

Chemical analysis of these compounds, particularly in complex matrices, faces challenges such as incomplete extraction and ambiguous spectral data . For example, distinguishing this compound from its bromo or chloro analogs requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) due to similar molecular weights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。